molecular formula C15H28Cl2O2 B14382550 Dodecyl 2,2-dichloropropanoate CAS No. 89876-42-6

Dodecyl 2,2-dichloropropanoate

Cat. No.: B14382550
CAS No.: 89876-42-6
M. Wt: 311.3 g/mol
InChI Key: JYAKYQUCMNTCPZ-UHFFFAOYSA-N
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Description

Dodecyl 2,2-dichloropropanoate is an organic compound with the molecular formula C15H28Cl2O2 It is an ester derived from dodecyl alcohol and 2,2-dichloropropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl 2,2-dichloropropanoate can be synthesized through the esterification reaction between dodecyl alcohol and 2,2-dichloropropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2,2-dichloropropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecyl alcohol and 2,2-dichloropropanoic acid.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid

    Substitution: Nucleophilic substitution reactions typically require a nucleophile, such as sodium hydroxide, and are carried out under reflux conditions.

Major Products Formed

    Hydrolysis: Dodecyl alcohol and 2,2-dichloropropanoic acid.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Dodecyl 2,2-dichloropropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the dodecyl and 2,2-dichloropropanoate moieties into target molecules.

    Biology: Investigated for its potential use in biochemical assays and as a surfactant in biological studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of dodecyl 2,2-dichloropropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester bond can be hydrolyzed by esterases, leading to the release of dodecyl alcohol and 2,2-dichloropropanoic acid. These products can then interact with cellular components, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl benzenesulfonate: A surfactant with similar hydrophobic properties but different chemical structure and applications.

    2,2-Dichloropropane: A related compound with similar chlorinated structure but lacking the ester functionality.

Uniqueness

Dodecyl 2,2-dichloropropanoate is unique due to its combination of a long hydrophobic dodecyl chain and a chlorinated ester group. This unique structure imparts specific chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

89876-42-6

Molecular Formula

C15H28Cl2O2

Molecular Weight

311.3 g/mol

IUPAC Name

dodecyl 2,2-dichloropropanoate

InChI

InChI=1S/C15H28Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-19-14(18)15(2,16)17/h3-13H2,1-2H3

InChI Key

JYAKYQUCMNTCPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)(Cl)Cl

Origin of Product

United States

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